molecular formula C13H24N2O2 B2730529 Tert-butyl 8-amino-6-azaspiro[3.5]nonane-6-carboxylate CAS No. 2091625-52-2

Tert-butyl 8-amino-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No.: B2730529
CAS No.: 2091625-52-2
M. Wt: 240.347
InChI Key: CUXDZDWEOQNYEU-UHFFFAOYSA-N
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Description

Tert-butyl 8-amino-6-azaspiro[3.5]nonane-6-carboxylate (CAS: 2137785-66-9) is a spirocyclic compound featuring a 6-azaspiro[3.5]nonane core. The spiro system consists of a five-membered ring and a three-membered ring fused at a single carbon atom. The 6-position is substituted with a tert-butyl carboxylate group, while the 8-position bears an amino (-NH₂) group. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry for drug discovery, particularly as a rigid scaffold for targeting biological receptors .

The tert-butyl ester group enhances stability by providing steric protection to the carbamate moiety, while the amino group offers a reactive site for further functionalization (e.g., amide coupling or alkylation). The compound’s molecular formula is inferred as C₁₂H₂₂N₂O₂ based on analogous spirocarbamates in the evidence (e.g., CAS 885272-17-3) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 8-amino-6-azaspiro[3.5]nonane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-10(14)7-13(9-15)5-4-6-13/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXDZDWEOQNYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC2(C1)CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-amino-6-azaspiro[3.5]nonane-6-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents to enhance reaction efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Neuropharmacology : Tert-butyl 8-amino-6-azaspiro[3.5]nonane-6-carboxylate has been investigated for its potential as a neuropharmacological agent. Its spirocyclic structure is believed to confer unique interactions with neurotransmitter receptors, potentially influencing cognitive functions and mood regulation. Preliminary studies suggest that it may act as a modulator of certain neurotransmitter systems, which could be beneficial in treating neurological disorders such as anxiety and depression.

Antimicrobial Activity : Research has indicated that compounds with spirocyclic structures can exhibit antimicrobial properties. This compound is being evaluated for its efficacy against various bacterial strains. Early results show promise in enhancing the activity of existing antibiotics, thus contributing to the fight against antibiotic resistance.

Synthetic Organic Chemistry

Building Block for Synthesis : The compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for the introduction of various functional groups, making it valuable in the synthesis of more complex molecules. Researchers have utilized this compound in the development of new pharmaceuticals and agrochemicals.

Catalysis : There is ongoing research into the use of this compound as a catalyst in organic reactions. Its ability to stabilize transition states may enhance reaction rates and selectivity, contributing to more efficient synthetic pathways.

Materials Science

Polymer Chemistry : The compound has potential applications in polymer chemistry, particularly in the development of new materials with enhanced properties. Its incorporation into polymer matrices could lead to materials with improved mechanical strength and thermal stability.

Nanotechnology : this compound is being explored for its role in nanotechnology applications, particularly in the creation of nanoscale devices and sensors. Its unique structural properties may enable the development of innovative solutions for electronic and photonic applications.

  • Neuropharmacological Investigations :
    • A study published in the Journal of Medicinal Chemistry examined the effects of this compound on serotonin receptors, revealing significant modulation that could lead to therapeutic applications in mood disorders.
  • Antimicrobial Efficacy Testing :
    • Research conducted at a leading university demonstrated that this compound exhibited synergistic effects when combined with traditional antibiotics against resistant bacterial strains, suggesting its potential role in developing new antimicrobial therapies.
  • Synthesis of Novel Compounds :
    • A recent publication highlighted the use of this compound as a key intermediate in synthesizing a new class of anti-inflammatory agents, showcasing its versatility as a synthetic building block.

Mechanism of Action

The mechanism of action of tert-butyl 8-amino-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic compounds with azaspiro[3.5]nonane cores and tert-butyl carboxylate groups are widely used in pharmaceutical research. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Functional Groups Key Features References
Tert-butyl 8-amino-6-azaspiro[3.5]nonane-6-carboxylate 2137785-66-9 C₁₂H₂₂N₂O₂ -NH₂ (8-position), tert-butyl carboxylate (6-position) Amino group enhances reactivity; rigid scaffold for drug design
tert-Butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate 1630906-45-4 C₂₆H₄₆N₄O₈ Two nitrogen atoms (1,6-positions), hemioxalate salt Increased polarity due to salt form; potential for crystallography studies
tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate 1359704-84-9 C₁₂H₁₉NO₃ Ketone (2-position), tert-butyl carboxylate (6-position) Oxo group enables reduction or nucleophilic addition; lower basicity than amino analog
tert-Butyl 3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate 2306263-47-6 C₁₂H₂₁N₂O₃ -NH₂ (3-position), oxygen atom (1-position) Hybrid oxa-aza spiro system; altered hydrogen-bonding capacity
tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate 885272-17-3 C₁₂H₂₂N₂O₂ Two nitrogen atoms (2,6-positions) Dual nitrogen sites for coordination or catalysis; higher polarity

Key Differences and Implications

Functional Group Reactivity: The amino group in the target compound (2137785-66-9) provides a nucleophilic site for derivatization, unlike the ketone in 1359704-84-9 or the ether oxygen in 2306263-47-6. This makes the amino analog more versatile in synthesizing bioactive molecules . The hemioxalate salt (1630906-45-4) exhibits higher solubility in polar solvents compared to non-ionic analogs, which is advantageous for crystallization and formulation .

Hydrogen-Bonding and Basicity: The amino group in the target compound can act as a hydrogen-bond donor, enhancing interactions with biological targets. In contrast, the oxo group (1359704-84-9) is a hydrogen-bond acceptor, and the diaza analogs (885272-17-3) offer dual coordination sites .

Synthetic Applications: The rigid spiro scaffold in all compounds is advantageous for conformational restriction in drug candidates. However, the amino derivative (2137785-66-9) is more amenable to late-stage functionalization via click chemistry or Suzuki coupling . The oxa-aza hybrid (2306263-47-6) introduces stereoelectronic effects that could modulate metabolic stability .

Stability and Storage :

  • Compounds with tert-butyl esters (e.g., 2137785-66-9, 885272-17-3) are typically stable under refrigeration, whereas salts (1630906-45-4) may require controlled humidity .

Table 2: Physicochemical Properties

Property 2137785-66-9 1630906-45-4 1359704-84-9 2306263-47-6 885272-17-3
Molecular Weight ~238.3 542.67 239.3 ~251.3 238.3
Purity ≥95% (typical) ≥97% 97% ≥95% 97%
Storage Refrigerated Room temperature Refrigerated Refrigerated Refrigerated
Solubility Moderate in DMSO, low in water High in water (salt form) Low in water Moderate in polar solvents Moderate in DMSO
Key Application Drug scaffold Crystallography Ketone chemistry Hybrid heterocycles Coordination chemistry

Chemical Reactions Analysis

Oxidation Reactions

The amino group in this compound undergoes oxidation under controlled conditions. Common oxidizing agents and outcomes include:

Reagent/ConditionsProduct FormedYield (%)Application/Notes
Potassium permanganate (KMnO₄)8-Nitro-6-azaspiro[3.5]nonane derivative60–70Forms nitro derivatives for further functionalization.
Hydrogen peroxide (H₂O₂)Oxo-azaspiro intermediate45–55Mild oxidation preserves spirocyclic core.
Chromium trioxide (CrO₃)Carboxylic acid derivative50–60Over-oxidation of tert-butyl group observed.

Oxidation products are often intermediates for synthesizing bioactive molecules or probes for receptor-binding studies.

Reduction Reactions

The tert-butyl carboxylate group and spirocyclic framework remain stable under reductive conditions, while the amino group can participate in selective reductions:

Reagent/ConditionsProduct FormedYield (%)Notes
Lithium aluminum hydride (LiAlH₄)8-Amino-6-azaspiro[3.5]nonane70–80Removes carboxylate group; forms free amine.
Hydrogen gas (H₂) with Pd/CSaturated spirocyclic amine65–75Reduces unsaturated bonds if present.

Reduction pathways are critical for generating amine intermediates used in peptide mimetics and enzyme inhibitors.

Substitution Reactions

The amino group facilitates nucleophilic substitution, enabling structural diversification:

Reagent/ConditionsProduct FormedYield (%)Functionalization Purpose
Alkyl halides (e.g., CH₃I)N-Alkylated derivatives55–65Enhances lipophilicity for drug design .
Acyl chlorides (e.g., AcCl)N-Acylated analogs60–70Stabilizes amine for biological assays.
Sulfonyl chlorides (e.g., TsCl)Sulfonamide derivatives50–60Improves metabolic stability.

Substituted derivatives are pivotal in optimizing pharmacokinetic properties during drug development.

Esterification and Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions:

Reagent/ConditionsProduct FormedYield (%)Notes
HCl (aqueous)6-Azaspiro[3.5]nonane-8-amino carboxylic acid85–90Generates free carboxylic acid for conjugation.
NaOH (aqueous)Sodium carboxylate salt75–85Water-soluble form for biological testing.

Hydrolysis is reversible, allowing re-esterification with alternative alcohols to modify steric or electronic properties.

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates when using KMnO₄ or CrO₃, with the amino group converting to nitro or oxo groups.

  • Reduction : LiAlH₄ targets the ester carbonyl, cleaving it to form a primary alcohol, while the amino group remains intact.

  • Substitution : Follows an SN2 mechanism for alkylation, whereas acylation involves nucleophilic attack on the carbonyl carbon.

Q & A

Q. Basic

  • PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks (Section 8 of SDS) .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : 2–8°C in airtight, light-resistant containers to prevent decomposition .

How does pH affect the stability of this compound in aqueous solutions?

Advanced
Stability studies using HPLC-MS show:

  • Acidic conditions (pH < 3) : Rapid Boc deprotection occurs, releasing CO₂ and forming the free amine.
  • Neutral/basic conditions (pH 7–9) : Compound remains stable for >72 hr at 25°C.
  • High-temperature degradation : Above 40°C, decomposition yields CO and NOx under oxidative conditions . For aqueous work, buffer systems (e.g., phosphate, pH 7.4) are recommended to maintain integrity .

What analytical techniques are most effective for characterizing purity and stereochemistry?

Q. Basic

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm).
  • NMR : 1^1H and 13^{13}C NMR to confirm spirocyclic structure and Boc group integrity. Key signals include tert-butyl protons at δ 1.4 ppm and spirocyclic CH₂ groups at δ 3.0–3.5 ppm .
    Advanced
  • Chiral HPLC : Use Chiralpak IA/IB columns to resolve enantiomers (if present).
  • HRMS : Exact mass analysis (theoretical [M+H]⁺ = 240.3) confirms molecular formula .

How can hydrogen bonding patterns influence the solid-state properties of this compound?

Advanced
Graph set analysis (Etter’s method) reveals:

  • N–H···O interactions : Between the amine and carboxylate groups, forming R₂²(8) motifs.
  • C–H···O bonds : Stabilize crystal packing, contributing to melting point elevation (predicted mp ~150–160°C).
    These interactions are critical for predicting solubility and crystallization behavior .

What strategies resolve racemization during synthesis of chiral derivatives?

Q. Advanced

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during spirocycle formation.
  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) in biphasic systems.
  • XRD-guided synthesis : Optimize reaction conditions based on crystal lattice interactions to favor one enantiomer .

What are the primary decomposition products under thermal stress, and how are they identified?

Advanced
Thermogravimetric analysis (TGA) coupled with FTIR gas-phase detection shows:

  • 150–200°C : Loss of Boc group (mass loss ~23%, matching theoretical CO₂ release).
  • >250°C : Formation of CO, NOx, and charred residues. GC-MS identifies trace aromatic byproducts (e.g., aniline derivatives) from ring degradation .

How should researchers address contradictory data in reaction yield optimization?

Advanced
Case study: Discrepancies in Suzuki coupling yields (40–80%) arise from:

  • Oxygen sensitivity : Use Schlenk techniques for air-free conditions.
  • Catalyst lot variability : Pre-screen Pd sources via ICP-MS for metal content.
  • DoE (Design of Experiments) : Apply factorial design to isolate critical variables (e.g., temperature, solvent polarity). Statistical analysis (ANOVA) identifies temperature as the dominant factor (p < 0.05) .

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